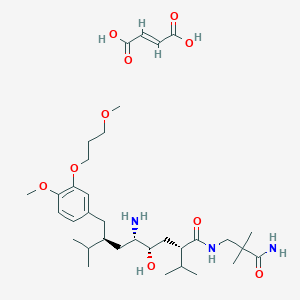![molecular formula C17H18F3NO4 B6348403 4-[2-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326812-11-6](/img/structure/B6348403.png)
4-[2-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (TFMB-OAASD-COOH) is a trifluoromethylated carboxylic acid that has been used in a variety of scientific research applications. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. TFMB-OAASD-COOH has been studied for its potential applications in biochemistry, physiology, and organic chemistry.
科学的研究の応用
TFMB-OAASD-COOH has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. It has also been studied for its potential applications in biochemistry, physiology, and organic chemistry. TFMB-OAASD-COOH has been used as a substrate in enzyme-catalyzed reactions, as well as a tool to study enzyme kinetics and mechanism of action. It has also been used to study the effects of trifluoromethylation on the properties of organic compounds.
作用機序
The mechanism of action of TFMB-OAASD-COOH is not well understood. However, it is believed that the trifluoromethyl group of the compound interacts with enzymes to form a covalent bond. This covalent bond is then broken when the enzyme catalyzes the reaction, allowing the desired product to be formed.
Biochemical and Physiological Effects
The biochemical and physiological effects of TFMB-OAASD-COOH are not well understood. However, it is believed that the trifluoromethyl group of the compound may interact with proteins and other molecules in the body, leading to changes in biochemical and physiological processes. It is also possible that TFMB-OAASD-COOH may interact with enzymes and other proteins in the body, leading to changes in their activity.
実験室実験の利点と制限
TFMB-OAASD-COOH has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is a stable compound that can be stored for extended periods of time. Additionally, it is relatively non-toxic, making it safe to use in experiments. However, there are some limitations to its use in lab experiments. For example, it is a relatively expensive compound, and it may require special handling procedures due to its trifluoromethyl group.
将来の方向性
There are several potential future directions for the use of TFMB-OAASD-COOH. It could be used in the synthesis of more complex organic compounds, such as pharmaceuticals and agrochemicals. It could also be used to study the effects of trifluoromethylation on the properties of organic compounds. Additionally, it could be used to study the biochemical and physiological effects of trifluoromethylation on proteins and other molecules in the body. Finally, it could be used to study the mechanism of action of enzymes and other proteins in the body.
合成法
TFMB-OAASD-COOH can be synthesized using a variety of methods. One method involves the reaction of trifluoromethylbenzoyl chloride with 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (OAASD-COOH) in the presence of a base, such as triethylamine. This reaction yields the desired product in good yields. Other methods of synthesis include the reaction of trifluoromethylbenzoyl chloride with 1-oxa-4-azaspiro[4.5]decane-3-carboxylic anhydride, or the reaction of trifluoromethylbenzoyl chloride with 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid ester.
特性
IUPAC Name |
4-[2-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO4/c18-17(19,20)12-7-3-2-6-11(12)14(22)21-13(15(23)24)10-25-16(21)8-4-1-5-9-16/h2-3,6-7,13H,1,4-5,8-10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATZCFUDGRSHTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-Chloro-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348323.png)
![4-[4-(Trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348335.png)
![4-(2,4-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348352.png)
![4-(3-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348365.png)
![4-(2,5-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348372.png)
![4-(3,5-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348380.png)
![4-(2,4,6-Trimethylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348388.png)
![4-(2-Chloro-5-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348394.png)

![4-(4-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348410.png)
![4-[2-(4-Chlorophenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348413.png)
![4-(2-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348417.png)
![4-(4-Chloro-2-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348432.png)
![4-(2,4-Dichlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348439.png)